molecular formula C21H26N2O3S B6571460 2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946213-60-1

2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6571460
CAS No.: 946213-60-1
M. Wt: 386.5 g/mol
InChI Key: VDUJLTHLDFTNCU-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted at position 1 with a propane-1-sulfonyl group and at position 6 with a 3-methylphenyl acetamide moiety. The propane-1-sulfonyl group enhances solubility compared to aromatic sulfonamides, while the 3-methylphenyl substituent may optimize lipophilicity for membrane permeability .

Properties

IUPAC Name

2-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-12-27(25,26)23-11-5-8-18-15-19(9-10-20(18)23)22-21(24)14-17-7-4-6-16(2)13-17/h4,6-7,9-10,13,15H,3,5,8,11-12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUJLTHLDFTNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-methylphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a synthetic compound with potential biological activity. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings, including case studies and experimental data.

  • IUPAC Name : 2-(3-methylphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
  • Molecular Formula : C21H26N2O3S
  • Molecular Weight : 386.5 g/mol
  • CAS Number : 946213-60-1

Biological Activity Overview

The biological activity of the compound has been evaluated in various contexts, including its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested :
    • HepG2 (liver cancer)
    • A2780 (ovarian cancer)
    • KB (oral cancer)

In a study evaluating related compounds, certain derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties. The mechanism of action often involved the induction of apoptosis and disruption of cell cycle progression .

Cell Line IC50 Value (µM) Mechanism of Action
HepG2<5Induction of apoptosis
A27800.8Cell cycle arrest and mitochondrial damage
KB<5Disruption of membrane integrity

Mechanistic Studies

Mechanistic studies have revealed that the compound may affect mitochondrial function and induce oxidative stress within cells. This was evidenced by increased reactive oxygen species (ROS) production and mitochondrial membrane depolarization in treated cell lines .

Case Studies

One notable case study involved the synthesis and evaluation of a series of tetrahydroquinoline derivatives based on the parent structure of the compound . These derivatives were tested for their ability to inhibit tumor growth in vitro and in vivo.

Findings from Case Studies:

  • Cytotoxicity Assessment : Compounds were assessed for cytotoxicity against several cancer cell lines using standard assays.
  • Animal Models : In vivo studies demonstrated that selected compounds significantly reduced tumor size in murine models.
  • Structure-Activity Relationship (SAR) : The studies highlighted a correlation between structural modifications and biological activity, suggesting that specific functional groups enhance efficacy against cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name/ID Core Structure Substituents (Position) Molecular Weight Biological Activity/Notes
Target Compound Tetrahydroquinoline 1-(Propane-1-sulfonyl), 6-(3-methylphenyl acetamide) ~418.5 Hypothesized receptor antagonism (structural analog to orexin antagonists)
BF22084 () Tetrahydroquinoline 1-(Propane-1-sulfonyl), 6-(3-methoxyphenoxy acetamide) 418.51 Structural analog; methoxy group may enhance hydrogen bonding
G512-0145 () Tetrahydroquinoline 1-(Thiophene-2-carbonyl), 7-(thiophen-2-yl acetamide) 440.58 Thiophene groups introduce π-π interactions; unconfirmed activity
N-Benzyl Tetrahydroisoquinolines () Tetrahydroisoquinoline 1-[(3,4-Dimethoxyphenyl)methyl], 6/7-methoxy/alkoxy ~600–700 Orexin 1 receptor antagonists (IC₅₀: 10–100 nM)
ZINC08993868 () Quinazolinone-acetamide 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl] N/A Acetylcholinesterase inhibitor (IC₅₀: ~1 µM)

Pharmacological and Physicochemical Data

Table 2: Comparative Physicochemical Properties

Property Target Compound BF22084 () G512-0145 ()
Molecular Weight (g/mol) 418.5 418.51 440.58
logP (Predicted) ~3.5 ~2.8 ~3.2
Hydrogen Bond Acceptors 5 6 5
Rotatable Bonds 7 8 6
Polar Surface Area (Ų) ~85 ~90 ~75
  • Biological Activity : While direct data for the target compound is unavailable, analogs like the orexin antagonists () show sub-micromolar potency, suggesting plausible efficacy in similar ranges. The acetylcholinesterase inhibitors () highlight the acetamide scaffold’s versatility in enzyme targeting .

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